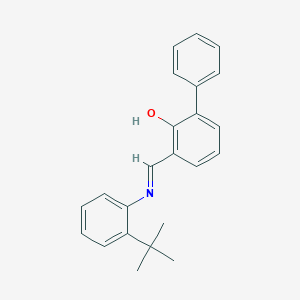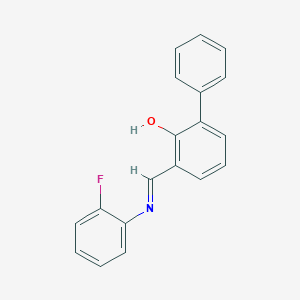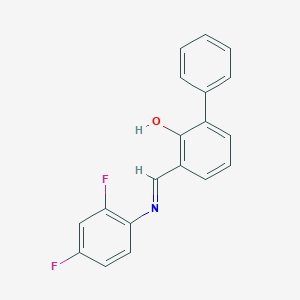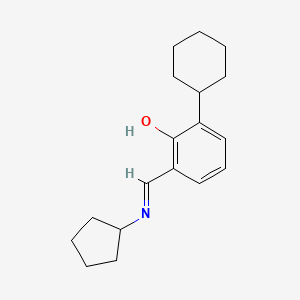![molecular formula C24H20Br2N2Ni B6298133 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide CAS No. 659747-99-6](/img/structure/B6298133.png)
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide is a coordination compound that features a nickel(II) center coordinated by two imine ligands derived from 1-naphthylamine and butane-2,3-dione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with the Schiff base ligand formed from the condensation of 1-naphthylamine and butane-2,3-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the imine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) species, while reduction could produce nickel(I) species. Ligand substitution reactions would result in new nickel(II) complexes with different ligands .
Scientific Research Applications
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic transformations, such as hydrogenation and polymerization reactions.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or magnetic properties.
Biological Studies: It can be used in studies to understand the interaction of metal complexes with biological molecules, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The imine ligands can also play a role in stabilizing reactive intermediates and influencing the overall reactivity of the complex.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(N-phenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-2-naphthyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-1-naphthyl)imino]butane-cobalt(II)-dibromide
Uniqueness
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide is unique due to the presence of 1-naphthyl groups, which can impart distinct electronic and steric properties compared to phenyl or 2-naphthyl groups. Additionally, the nickel(II) center can exhibit different reactivity and coordination behavior compared to other metal centers such as cobalt(II).
Properties
IUPAC Name |
dibromonickel;2-N,3-N-dinaphthalen-1-ylbutane-2,3-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2.2BrH.Ni/c1-17(25-23-15-7-11-19-9-3-5-13-21(19)23)18(2)26-24-16-8-12-20-10-4-6-14-22(20)24;;;/h3-16H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSHWICXPBXTFR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)C(=NC3=CC=CC4=CC=CC=C43)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)



![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

